1-(8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
1-(8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a quinoline ring system substituted with a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronate ester moiety . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF are commonly used.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, as well as new compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1-(8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of 1-(8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with various molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. Additionally, the quinoline ring system can interact with biological targets, such as DNA and proteins, through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with applications in organic synthesis.
Uniqueness
1-(8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its combination of a quinoline ring and a boronate ester group This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis
Properties
Molecular Formula |
C17H24BNO3 |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C17H24BNO3/c1-12(20)19-11-7-9-13-8-6-10-14(15(13)19)18-21-16(2,3)17(4,5)22-18/h6,8,10H,7,9,11H2,1-5H3 |
InChI Key |
WVDAHBBNVIYJJQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCN3C(=O)C |
Origin of Product |
United States |
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